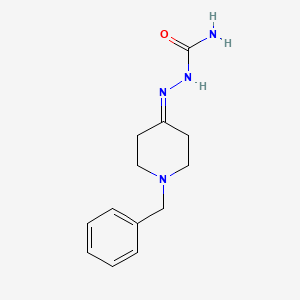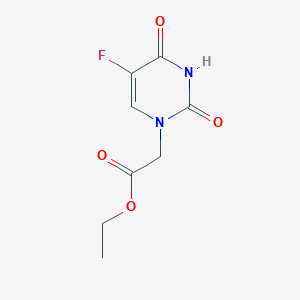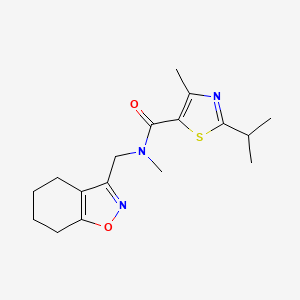![molecular formula C18H27FN2O3 B5627050 N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide](/img/structure/B5627050.png)
N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that have drawn attention for their potential applications in medical imaging, particularly in positron emission tomography (PET), and as therapeutic agents for conditions like cocaine abuse and hypertension. These compounds often feature a piperidine core and are modified with various functional groups to enhance their binding affinity to biological targets and improve their pharmacokinetic properties.
Synthesis Analysis
Synthesis of such compounds typically involves the use of fluorination techniques to introduce fluorine atoms or fluorine-containing groups into the molecule. For example, a precursor with a nitropyridinyl group can undergo nitro substitution by an 18F anion to produce a PET radioligand with high affinity for biological targets (García et al., 2014). This method highlights the importance of fluorination in creating compounds with desired biological and chemical properties.
Molecular Structure Analysis
The molecular structure of these compounds significantly impacts their affinity and selectivity towards biological targets. For instance, the introduction of a cyclohexanecarboxamide derivative has shown to provide high brain uptake and stability, making it a promising candidate for imaging 5-HT1A receptors in neuropsychiatric disorders. The structural modifications, such as the introduction of fluorine or methoxy groups, play a crucial role in enhancing the compound's biological activity and selectivity (García et al., 2014).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of these compounds, such as nucleophilic substitution and ester hydrolysis, are critical for achieving the desired structural characteristics and, consequently, the intended biological functions. The reactivity of these compounds under various conditions can lead to the formation of new derivatives with potential therapeutic applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are influenced by their molecular structure. These properties are essential for determining the compound's suitability for in vivo applications, including its ability to cross the blood-brain barrier and its metabolic stability in the body.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets and resistance to metabolic degradation, define the compound's pharmacological profile. For example, derivatives of the original compound have been designed to exhibit high affinity for the dopamine transporter, making them potential therapeutic agents for cocaine abuse without affecting food-maintained behavior, indicating selective action and minimal side effects (Lewis et al., 1999).
Propiedades
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-24-12-9-18(14-22)8-4-11-21(13-18)17(23)20-10-7-15-5-2-3-6-16(15)19/h2-3,5-6,22H,4,7-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNPACNOGSUWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCCN(C1)C(=O)NCCC2=CC=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5626972.png)
![1-[3-fluoro-2-(trifluoromethyl)benzyl]piperidin-2-one](/img/structure/B5626983.png)
![2,3-dimethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]benzenesulfonamide](/img/structure/B5627000.png)

![1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5627012.png)
![3-[(3R*,4S*)-1-(4-chloro-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627016.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5627020.png)


![1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride](/img/structure/B5627031.png)
![6-chloro-4-[2-(4-morpholinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5627037.png)

![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627054.png)
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5627060.png)